

Application Note: Biocatalytic Synthesis of Chiral Azepane-4-amines Using Imine Reductase

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Compound of Interest

Compound Name: (R)-Azepan-4-ol

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Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Significance of Chiral Azepanes

The seven-membered azepane heterocyclic scaffold is a privileged structure in modern medicinal chemistry.[1][2] Molecules incorporating this ring system are integral to numerous natural products and approved pharmaceutical agents, demonstrating a wide range of biological activities.[1][2] Azepane derivatives have been identified as potent glycosidase inhibitors, protein kinase C inhibitors, and candidates for treating viral infections, diabetes, and cancer.[1] Specifically, chiral azepane-4-amines represent a critical class of building blocks, where the stereochemistry at the C4 position is crucial for target engagement and pharmacological effect. The precise installation of this stereocenter is a significant synthetic challenge.[3]

Traditional chemical methods for synthesizing such chiral amines often involve multi-step sequences, harsh reaction conditions, or expensive chiral auxiliaries and transition-metal catalysts.[4][5] Biocatalysis, particularly using imine reductases (IREDs), has emerged as a powerful, sustainable, and highly selective alternative for the asymmetric synthesis of these valuable intermediates.[6][7] IREDs can catalyze the reduction of prochiral imines to optically active amines with high enantioselectivity, often achieving theoretical yields of 100%.[6] This application note provides a comprehensive guide to the synthesis of chiral azepane-4-amines

via the reductive amination of an azepane ketone, leveraging the efficiency and selectivity of imine reductases.

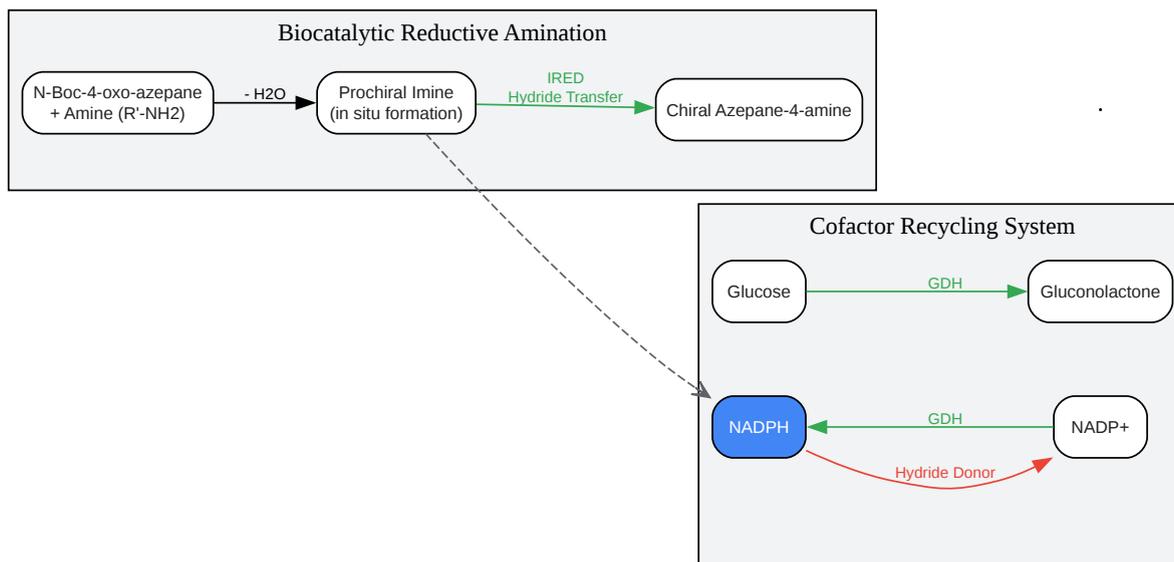
Scientific Principle: Imine Reductase-Catalyzed Reductive Amination

Imine reductases (IREDs), also known as reductive aminases (RedAms), are a class of NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of a carbon-nitrogen double bond (imine).[8][9] The overall transformation detailed in this guide is a reductive amination, a cornerstone reaction in pharmaceutical synthesis.[8] In this process, a ketone (N-Boc-4-oxo-azepane) and an amine react in situ to form a prochiral imine intermediate, which is then stereoselectively reduced by the IRED to yield the chiral amine product.[8][10]

The key advantages of this biocatalytic approach include:

- **High Stereoselectivity:** IREDs possess exquisitely shaped active sites that precisely orient the imine substrate, allowing for the transfer of a hydride from the NADPH cofactor to one specific face of the imine, resulting in high enantiomeric excess (ee).[9][11] Panels of enantiocomplementary IREDs are available, enabling access to either the (R)- or (S)-enantiomer of the target amine.[1][12]
- **Mild Reaction Conditions:** Enzymatic reactions are conducted in aqueous buffer systems at or near ambient temperature and pressure, avoiding the need for extreme temperatures, pressures, or toxic reagents, aligning with the principles of green chemistry.[6]
- **Cofactor Recycling:** The reaction is dependent on the expensive nicotinamide cofactor, NADPH.[8] To make the process economically viable, an in situ cofactor recycling system is essential. A common and highly effective method pairs the IRED with a glucose dehydrogenase (GDH), which oxidizes inexpensive glucose to gluconolactone, simultaneously regenerating the active NADPH from NADP+.[8][10][13]

The general mechanism involves the binding of the imine and NADPH within the enzyme's active site. A key acidic residue, such as a tyrosine or an aspartate, protonates the imine nitrogen, activating it for reduction.[14] Subsequently, a hydride is transferred from the C4 position of the NADPH cofactor to the imine carbon, establishing the new stereocenter.[14][15]



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Figure 1: Biocatalytic cycle for IRED-catalyzed reductive amination with cofactor recycling.

Detailed Experimental Protocols

This section outlines a validated protocol for the synthesis of chiral N-alkyl-azepane-4-amines. The protocol is divided into three main stages: IRED screening, a preparative scale synthesis, and product analysis.

Protocol 1: Screening of Imine Reductase Panel

Rationale: The substrate scope and stereoselectivity of IREDs can be highly specific.[16][17] Therefore, the initial and most critical step is to screen a diverse panel of IREDs to identify the optimal biocatalyst that provides both high conversion and high enantioselectivity for the desired transformation.

Materials:

- N-Boc-4-oxo-azepane (Substrate)
- Amine of choice (e.g., methylamine, ethylamine)
- IRED screening kit (containing multiple lyophilized IRED enzymes)
- Glucose Dehydrogenase (GDH)
- NADP+ sodium salt
- D-Glucose
- Potassium phosphate buffer (100 mM, pH 7.5-8.5)
- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates
- Plate shaker with temperature control
- Analytical balance, pH meter, micropipettes

Procedure:

- Prepare Stock Solutions:
 - Substrate Stock: Dissolve N-Boc-4-oxo-azepane in DMSO to a final concentration of 500 mM.
 - Amine Stock: Prepare a 1 M aqueous solution of the desired amine (e.g., methylamine hydrochloride), adjusting the pH to match the reaction buffer with NaOH.
 - Cofactor Stock: Dissolve NADP+ in buffer to a concentration of 20 mM.
 - Glucose Stock: Dissolve D-glucose in buffer to a concentration of 1 M.
- Reaction Setup (per well):
 - In each well of a 96-well plate, add the following components to a final volume of 200 μ L:

- 150 μ L Potassium phosphate buffer (100 mM, pH 8.0)
 - 10 μ L Amine stock (Final conc: 50 mM)
 - 2 μ L NADP⁺ stock (Final conc: 0.2 mM)
 - 10 μ L Glucose stock (Final conc: 50 mM)
 - 2 μ L Substrate stock (Final conc: 5 mM, 1% v/v DMSO)
 - ~1-2 mg of lyophilized IRED powder or cell-free extract.
 - ~0.5 mg of lyophilized GDH powder.
- Initiate and Incubate:
 - Seal the plate securely.
 - Incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.
 - Reaction Quench and Sample Preparation:
 - Add 200 μ L of ethyl acetate to each well.
 - Mix vigorously for 5 minutes to extract the product.
 - Centrifuge the plate to separate the layers.
 - Carefully transfer the organic layer to a new plate for analysis.
 - Analysis:
 - Analyze the organic extract by GC or LC-MS to determine the percent conversion of the starting ketone.
 - For promising candidates (high conversion), perform chiral HPLC or GC analysis to determine the enantiomeric excess (% ee) of the product amine.

Protocol 2: Preparative Scale Synthesis

Rationale: Once an optimal IRED is identified, the reaction can be scaled up to produce a larger quantity of the chiral amine. A fed-batch approach for the substrate can mitigate potential substrate inhibition and improve the overall yield and volumetric productivity.[18]

Materials:

- Selected IRED (lyophilized powder or cell-free extract)
- N-Boc-4-oxo-azepane
- Selected Amine
- GDH, NADP+, D-Glucose
- Potassium phosphate buffer (100 mM, pH 8.0)
- Jacketed glass reactor with overhead stirrer and pH/temperature probes
- Ethyl acetate, brine, anhydrous sodium sulfate
- Rotary evaporator

Procedure:

- Reactor Setup:
 - To a 100 mL jacketed reactor, add 40 mL of potassium phosphate buffer.
 - Add D-Glucose (to 1.2 M eq.), NADP+ (to 1 mM), and the selected amine (to 1.1 M eq.).
 - Dissolve the IRED (e.g., 50 mg) and GDH (e.g., 25 mg) in the buffer.
 - Set the temperature to 30°C and stirring to 200 rpm.
- Substrate Addition:
 - Dissolve N-Boc-4-oxo-azepane (e.g., 1.0 g, 1.0 M eq.) in a minimal amount of DMSO or add directly as a solid if solubility permits.

- Add the substrate to the reactor to initiate the reaction. For higher concentrations, a fed-batch strategy is recommended.[18]
- Reaction Monitoring:
 - Monitor the reaction progress by taking small aliquots (e.g., 50 μ L) every 2-4 hours.
 - Quench the aliquot with an equal volume of acetonitrile, centrifuge, and analyze the supernatant by HPLC for substrate consumption.
 - The reaction is typically complete within 16-24 hours.
- Work-up and Purification:
 - Once the reaction reaches completion (>98% conversion), transfer the mixture to a separatory funnel.
 - Extract the product with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - If necessary, purify the product by flash column chromatography.

Protocol 3: Chiral Analysis

Rationale: Verifying the stereochemical purity of the final product is paramount. This is achieved using chromatography with a chiral stationary phase (CSP), which differentially interacts with the two enantiomers, allowing for their separation and quantification.[19][20][21]

Materials:

- Purified azepane-4-amine product
- HPLC or GC system with a suitable detector (e.g., UV or FID)

- Chiral column (e.g., polysaccharide-based CSP like Chiralpak® or Chiralcel® series)[19]
- HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
- Amine additive (e.g., diethylamine, DEA) for HPLC mobile phase to improve peak shape.

Procedure (Example for Chiral HPLC):

- Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in 1 mL of the mobile phase.
- Method Development:
 - Select a suitable chiral column based on literature precedent or column screening.
 - Start with a standard mobile phase, such as 90:10 (v/v) hexane:isopropanol with 0.1% DEA.
 - Inject the sample and monitor the separation of enantiomers.
 - Optimize the mobile phase composition (ratio of polar to non-polar solvents) to achieve baseline separation (Resolution > 1.5).
- Quantification:
 - Once an optimal method is established, integrate the peak areas of the two enantiomers.
 - Calculate the enantiomeric excess (% ee) using the formula: $\% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100$

Case Study & Data Presentation

An engineered imine reductase, identified as a triple-mutant I149Y/L200H/W234K, was specifically developed for the asymmetric synthesis of (S)-azepane-4-amines.[3] The following table summarizes the performance of this engineered biocatalyst in the reductive amination of N-Boc-4-oxo-azepane with various primary amines.

Table 1: Performance of Engineered IRED in the Synthesis of Chiral Azepane-4-amines[3]

Entry	Amine Substrate	Product	Conversion (%)	Enantiomeric Excess (% ee)	Configuration
1	Methylamine	N-Methyl-azepan-4-amine	>99	>99	S
2	Ethylamine	N-Ethyl-azepan-4-amine	>99	>99	S
3	Propylamine	N-Propyl-azepan-4-amine	>99	>99	S
4	Isopropylamine	N-Isopropyl-azepan-4-amine	95	>99	S
5	Benzylamine	N-Benzyl-azepan-4-amine	92	>99	S

Reaction Conditions: 10 mM N-Boc-4-oxo-azepane, 50 mM amine, 1 mg/mL engineered IRED, 1 mM NADP⁺, 1.1 eq. glucose, 0.5 mg/mL GDH, in 100 mM phosphate buffer (pH 8.0) at 35°C for 24 h.

The data clearly demonstrates the high efficacy and excellent stereocontrol of the engineered IRED across a range of amine substrates, consistently producing the (S)-enantiomer with outstanding enantiomeric excess.[3]

Figure 2: Comprehensive workflow for biocatalytic synthesis of chiral azepane-4-amines.

Troubleshooting

Issue	Potential Cause(s)	Suggested Solution(s)
Low or No Conversion	1. Inactive IRED or GDH. 2. Cofactor (NADP+) degradation. 3. Substrate/product inhibition. [17] 4. Incorrect pH or temperature.	1. Use fresh enzyme preparations. Test each enzyme's activity separately. 2. Prepare cofactor solutions fresh. 3. Lower the initial substrate concentration and use a fed-batch approach.[18] 4. Verify pH of the buffer and incubator temperature.
Low Enantioselectivity (% ee)	1. Sub-optimal IRED choice. 2. Racemization of product under reaction conditions.	1. Screen a wider and more diverse panel of IREDs. 2. Check product stability at the reaction pH and temperature over 24h. If unstable, reduce reaction time.
Stalled Reaction	1. Depletion of glucose. 2. Enzyme instability over time. [18] 3. pH drift due to gluconic acid formation.	1. Ensure a sufficient excess of glucose is used (e.g., 1.2-1.5 equivalents). 2. Consider enzyme immobilization or using a more stable engineered variant. 3. Use a stronger buffer or a pH stat system to maintain optimal pH.
Poor Peak Shape in Chiral HPLC	1. Interaction of the amine with silanol groups on the stationary phase.	1. Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase.

Conclusion

The use of imine reductases for the synthesis of chiral azepane-4-amines offers a highly efficient, selective, and sustainable route to these pharmaceutically important building blocks. By following a systematic approach of enzyme screening, reaction optimization, and careful

analysis, researchers can readily access enantiopure azepanes that are challenging to produce via conventional chemistry. The protocols and insights provided herein serve as a robust starting point for scientists in drug discovery and development to implement this powerful biocatalytic technology in their synthetic programs.

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